molecular formula C16H18N2O3S B5826180 N-(2,4-DIMETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(2,4-DIMETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5826180
M. Wt: 318.4 g/mol
InChI Key: NIKMJMLVNQXROV-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound characterized by the presence of both methoxy and methylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2,4-dimethoxyaniline with 2-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can be compared with other similar compounds, such as:

  • N-(2,4-DIMETHYL-PHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
  • N-(2,4-DIMETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]CARBAMATE

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-11-8-9-12(14(10-11)21-2)17-16(19)18-13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMJMLVNQXROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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